molecular formula C16H24N2O2 B2937222 tert-Butyl (2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl)carbamate CAS No. 2137737-44-9

tert-Butyl (2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl)carbamate

Cat. No. B2937222
CAS RN: 2137737-44-9
M. Wt: 276.38
InChI Key: YXSNSUVQYFKYIZ-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl)carbamate” is a chemical compound with the molecular weight of 248.32 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 248.32 . The storage temperature is between 2-8°C, and it should be kept in a dark place under an inert atmosphere .

Scientific Research Applications

Corrosion Protection

In a study on corrosion protection, two organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, were synthesized and evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solution. These compounds were found to be mixed-type inhibitors, and their adsorption on the carbon steel surface followed the Langmuir adsorption isotherm. The study utilized electrochemical measurements, UV-visible spectroscopy, and scanning electron microscopy (SEM) for evaluation, supported by density functional theory (DFT) calculations and Monte Carlo simulation to establish the relationship between molecular structure and inhibition efficiency (Faydy et al., 2019).

Drug Development

N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was developed as part of a public-private partnership. This molecule, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showed excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. The molecule represents a significant advancement in antimalarial drug development, highlighting the potential of novel synthetic quinoline compounds in therapeutic applications (O’Neill et al., 2009).

Chemical Synthesis

Research on substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines focused on their preparation and reaction with n-butyllithium to explore the scope of metallation and electrophilic quench. This study demonstrated the versatility of tetrahydroisoquinoline derivatives in organic synthesis, enabling the efficient total syntheses of alkaloids such as (±)-crispine A and (±)-dysoxyline through treatment with acid or reduction (Talk et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of “tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate”, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile.

properties

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-9-8-12-10-13-6-4-5-7-14(13)18-11-12/h4-7,12,18H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNSUVQYFKYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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